Pyr-41

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyr-41 involves the condensation of 4-{(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoic acid with ethanol to form the ethyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Pyr-41 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrofuran and pyrazolidinone moieties . It can also participate in reduction reactions, particularly the nitro group, which can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with nucleophiles such as amines and thiols under mild conditions to form substituted derivatives.

Reduction Reactions: The nitro group in this compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like sodium borohydride.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological activities and properties.

Aplicaciones Científicas De Investigación

Case Study: Sepsis in Mice

Research has demonstrated that Pyr-41 significantly reduces inflammation and organ injury in septic mice induced by cecal ligation and puncture (CLP). In a controlled study:

- Dosage: 5 mg/kg administered intravenously.

- Findings:

- Serum levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6) decreased by 79%, 77%, and 89%, respectively.

- Organ injury markers (AST, ALT, LDH) were reduced by 27%, 43%, and 52%.

- Histological analysis showed a marked improvement in lung tissue morphology with a 74% reduction in injury scores.

This suggests that this compound could be a viable therapeutic option for treating sepsis by targeting the ubiquitination pathway to inhibit NF-κB activation .

Inhibition of Tumor Suppressor Degradation

This compound has been shown to prevent the degradation of p53, a critical tumor suppressor protein. In vitro studies indicate:

- Effects on Cancer Cells:

- Increased levels and transcriptional activity of p53 were observed.

- Induction of apoptosis in transformed cells was noted, particularly those expressing wild-type p53.

These findings highlight this compound's potential as an anticancer agent by stabilizing tumor suppressor pathways .

Neuroprotection

Recent studies suggest that this compound may also have neuroprotective properties.

Case Study: Neuroprotection in Models of Neurodegeneration

Research indicates that this compound can reduce markers of neuroinflammation and protect neuronal cells from apoptosis:

- Experimental Setup: Neuronal cell lines treated with neurotoxic agents.

- Results:

- Significant reduction in apoptotic markers.

- Enhanced survival rates of neuronal cells under stress conditions.

These results position this compound as a candidate for further investigation in neurodegenerative diseases where inflammation plays a critical role .

Summary Table of Applications

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Inflammation | E1 inhibition | Reduced cytokine levels in septic models |

| Cancer | Stabilization of p53 | Induction of apoptosis in cancerous cells |

| Neuroprotection | Reduction of neuroinflammation | Enhanced survival of neuronal cells under stress |

Mecanismo De Acción

Pyr-41 exerts its effects by irreversibly inhibiting the ubiquitin-activating enzyme E1 . This inhibition prevents the activation of ubiquitin, thereby blocking the downstream ubiquitination and subsequent degradation of target proteins . The compound also increases sumoylation, a process similar to ubiquitination, which can alter the function and stability of proteins . This compound’s inhibition of ubiquitination leads to the stabilization of proteins such as p53, which plays a crucial role in tumor suppression .

Comparación Con Compuestos Similares

Pyr-41 is unique in its ability to irreversibly inhibit ubiquitin-activating enzyme E1, distinguishing it from other ubiquitination inhibitors . Similar compounds include:

PYR-9: Another ubiquitin-activating enzyme E1 inhibitor but with different structural features and potency.

MLN4924: An inhibitor of NEDD8-activating enzyme, which is involved in a similar ubiquitination-like process called neddylation.

MG132: A proteasome inhibitor that prevents the degradation of ubiquitinated proteins but does not inhibit the ubiquitination process itself.

This compound’s specificity for ubiquitin-activating enzyme E1 and its irreversible mode of action make it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

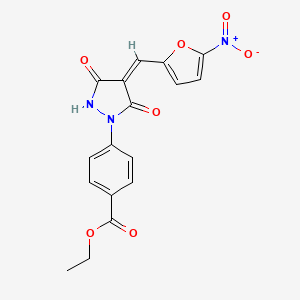

Pyr-41, chemically known as 4-[4-[(5-Nitro-2-furanyl)methylene]-3,5-dioxo-1-pyrazolidinyl]benzoic acid ethyl ester, is a potent and selective inhibitor of the ubiquitin-activating enzyme (E1). This compound has garnered attention in the field of biomedical research due to its significant biological activities, particularly in modulating inflammatory responses and influencing cancer cell dynamics.

This compound functions primarily by inhibiting the ubiquitin-proteasome system, which is crucial for protein degradation and cellular regulation. By blocking E1 activity, this compound prevents the ubiquitination of proteins, leading to:

- Inhibition of NF-κB Activation : this compound effectively suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition is achieved by preventing the degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm .

- Stabilization of Tumor Suppressor Proteins : The compound inhibits the degradation of p53, a critical tumor suppressor protein, thereby enhancing its activity and promoting apoptosis in transformed cells .

In Vitro Studies

Research has demonstrated that this compound exhibits potent biological effects in various cellular models:

- Inflammatory Cytokine Modulation : In RAW 264.7 macrophage cells, this compound significantly reduced TNF-α levels following lipopolysaccharide (LPS) stimulation. At concentrations of 5, 10, and 20 μM, TNF-α levels decreased by 38%, 81%, and 94%, respectively .

| Concentration (μM) | TNF-α Reduction (%) |

|---|---|

| 5 | 38 |

| 10 | 81 |

| 20 | 94 |

In Vivo Studies

This compound's efficacy has also been evaluated in animal models:

- Sepsis Model : In a cecal ligation and puncture (CLP) model of sepsis in mice, administration of this compound (5 mg/kg) resulted in:

| Cytokine/Marker | Vehicle Group Level | This compound Group Level | Reduction (%) |

|---|---|---|---|

| TNF-α | High | Low | Significant |

| IL-1β | High | Low | Significant |

| AST | Elevated | Normalized | Significant |

Case Study: Sepsis Treatment

In a controlled study involving septic mice:

Propiedades

IUPAC Name |

ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O7/c1-2-26-17(23)10-3-5-11(6-4-10)19-16(22)13(15(21)18-19)9-12-7-8-14(27-12)20(24)25/h3-9H,2H2,1H3,(H,18,21)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIPZKQJGFSGQ-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416554 | |

| Record name | PYR-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418805-02-4 | |

| Record name | PYR-41 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PYR-41 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 418805-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYR-41 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT54RAN9JZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.